molecular formula C13H17NO4S B2989695 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-methylbenzamide CAS No. 898413-23-5

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-methylbenzamide

Cat. No. B2989695
CAS RN: 898413-23-5
M. Wt: 283.34
InChI Key: MKBKGRAVFMDFLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers” are a series of compounds that have been identified as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . These compounds have been discovered and characterized in a study .


Synthesis Analysis

The synthesis of these compounds involved the identification of a new ether-based scaffold and pairing this with a novel sulfone-based head group . This resulted in the identification of a potent and selective GIRK1/2 activator .


Chemical Reactions Analysis

The chemical optimization of these compounds improved their potency, human liver microsome stability, and brain penetration in rats .

Scientific Research Applications

Activation of GIRK Channels

This compound has been characterized as an activator of G protein-gated inwardly-rectifying potassium (GIRK) channels . GIRK channels play a crucial role in regulating neuronal and cardiac activities. The activation of these channels can have therapeutic implications for conditions like epilepsy, pain perception, and heart rate regulation.

Fungicide Development

A derivative of this compound, potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate, has shown effectiveness as a fungicide . Its selective action makes it a potential candidate for agricultural applications to protect crops from fungal diseases.

Drug Design and Discovery

The unique properties of this compound make it valuable for the design and discovery of new drug molecules. It serves as a scaffold for developing novel pharmacological agents with potential applications in treating various diseases.

Study of Biological Processes

Researchers utilize this compound to study various biological processes due to its bioactive nature. It helps in understanding the interaction between different biological molecules and the compound’s influence on cellular functions.

Pharmacokinetics and Metabolism Studies

The compound’s derivatives are used in pharmacokinetics and metabolism studies to understand the drug’s behavior within the body. These studies are crucial for optimizing drug dosage and delivery methods .

Neurological Research

As a GIRK channel activator, this compound is used in neurological research to explore the channels’ roles in brain function and their potential as targets for treating neurological disorders .

Cardiology Research

In cardiology, the compound’s ability to affect GIRK channels in cardiac tissues is studied. This research aims to develop treatments for arrhythmias and other heart conditions .

Pain Management

The modulation of GIRK channels by this compound is also being investigated for its potential use in pain management. It could lead to the development of new analgesics that target these channels to alleviate pain .

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3-methoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-14(11-6-7-19(16,17)9-11)13(15)10-4-3-5-12(8-10)18-2/h3-5,8,11H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBKGRAVFMDFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-methylbenzamide

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